molecular formula C17H20N2O3 B2817910 methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-69-3

methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2817910
CAS No.: 477865-69-3
M. Wt: 300.358
InChI Key: JLBYRQMYPUJGQF-ZROIWOOFSA-N
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Description

Methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 477865-69-3) is a substituted dihydropyrrole derivative featuring a 4-isopropylanilino group at the 4-position and a methyl ester at the 3-position of the pyrrole core. This compound belongs to a class of 5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates, which are recognized as intermediates for biologically active molecules and pigments . The 4-isopropyl substituent on the anilino moiety imparts steric bulk and moderate lipophilicity, influencing its physicochemical and pharmacological properties. Structural characterization of such compounds often relies on crystallographic tools like SHELXL and ORTEP for Windows, which validate molecular geometries and intermolecular interactions .

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[(4-propan-2-ylphenyl)iminomethyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10(2)12-5-7-13(8-6-12)18-9-14-15(17(21)22-4)11(3)19-16(14)20/h5-10,19-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKBMBEBKTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylaniline with a suitable aldehyde to form the Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process might include steps like solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially converting the compound into a more reduced form.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives might be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader family of 5-oxo-pyrrole derivatives with variations in the anilino substituent and ester groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Substituted Dihydropyrrole Derivatives

Compound (CAS) Anilino Substituent Ester Group Key Properties/Applications Reference
477865-69-3 (Target Compound) 4-Isopropyl Methyl Moderate lipophilicity; potential bioactive intermediate
477865-31-9 Dimethylamino Methyl Enhanced polarity; improved solubility in polar solvents
477865-45-5 4-Phenoxy Methyl High lipophilicity; potential membrane permeability
477865-63-7 4-Cyano Methyl Electron-withdrawing group; may enhance binding affinity
Ethyl analog (CAS: N/A) 4-Chloro Ethyl Chlorine substituent increases stability and halogen bonding
5g (from ) 4-Chlorophenyl (dual) Methyl Synthesized via Fe3O4@NCs–PA catalyst; eco-friendly route

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The 4-isopropyl group in the target compound confers moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and aqueous solubility. In contrast, the dimethylamino analog (477865-31-9) exhibits higher polarity due to its tertiary amine, enhancing solubility in polar solvents like ethanol or DMSO . The 4-phenoxy derivative (477865-45-5) is highly lipophilic (logP >4), favoring lipid bilayer penetration but limiting water solubility .
  • The 4-isopropyl group, being electron-donating, stabilizes the conjugated system, which may influence tautomeric equilibria .

Crystallographic and Computational Insights

  • Structural analysis using SHELX and ORTEP confirms planar geometries for the pyrrole core, with intermolecular hydrogen bonds (e.g., N–H···O) stabilizing crystal packing. Substituents like isopropyl may introduce steric hindrance, affecting packing efficiency .
  • Graph set analysis () reveals that hydrogen-bonding patterns vary with substituents; for instance, cyano groups form stronger C≡N···H interactions compared to isopropyl .

Biological Activity

Methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly referenced by its CAS number 477865-69-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4} with a molecular weight of approximately 302.33 g/mol. The structure includes a pyrrole ring, which is known for its diverse biological activities.

Key Characteristics

PropertyValue
Molecular FormulaC16H18N2O4
Molecular Weight302.33 g/mol
CAS Number477865-69-3
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds containing the pyrrole structure exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole can inhibit the growth of bacteria and fungi. The presence of the isopropylaniline moiety may enhance this activity through synergistic effects on microbial membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various strains of bacteria and fungi. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines revealed that the compound exhibited IC50 values ranging from 20 to 40 µM, suggesting moderate anticancer activity. Further mechanistic studies indicated that it may trigger apoptosis through mitochondrial pathways.
  • Inflammatory Response Modulation : In a model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.

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